2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester (C₁₃H₁₇BFNO₃) features a phenyl ring substituted with a fluorine atom at the para position, a carbamoyl group (-CONH₂) at the ortho position relative to the boronic ester, and a pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position. The pinacol ester stabilizes the boronic acid via covalent bonding, forming a six-membered dioxaborolane ring with two geminal methyl groups on each oxygen atom.
Crystallographic analysis of analogous fluorophenylboronic esters, such as 4-(benzyloxycarbonylamino)-2-fluorophenylboronic acid pinacol ester, reveals a planar aromatic ring system with bond lengths of approximately 1.48 Å for B-O and 1.39 Å for C-B, consistent with sp² hybridization at the boron center. The fluorine atom induces a slight distortion in the phenyl ring’s geometry, with C-F bond lengths averaging 1.34 Å. The carbamoyl group adopts a trans configuration relative to the boronic ester, minimizing steric hindrance between the amide and pinacol moieties.
Table 1: Key crystallographic parameters of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester analogs
| Parameter | Value | Source Compound |
|---|---|---|
| B-O bond length | 1.48 Å | |
| C-B bond length | 1.39 Å | |
| C-F bond length | 1.34 Å | |
| Dihedral angle (B-C-C-F) | 12.5° |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester exhibit distinct signals for the pinacol methyl groups as a singlet at δ 1.25 ppm (12H, -C(CH₃)₂). The aromatic protons resonate as a doublet of doublets at δ 7.45–7.60 ppm due to coupling with both the fluorine atom (³J₆-F = 8.5 Hz) and the boronic ester (³J₅-B = 3.2 Hz). The amide protons appear as a broad singlet at δ 6.80 ppm, characteristic of -CONH₂ groups in non-polar solvents.
¹³C NMR data confirm the presence of the pinacol ester, with quaternary carbons adjacent to boron resonating at δ 82.5 ppm and methyl carbons at δ 24.9 ppm. The carbamoyl carbonyl carbon appears at δ 168.2 ppm, while the fluorine-coupled aromatic carbons show splitting patterns consistent with meta substitution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra display a strong absorption band at 1655 cm⁻¹, corresponding to the C=O stretch of the carbamoyl group. The B-O symmetric and asymmetric stretches are observed at 1370 cm⁻¹ and 1315 cm⁻¹, respectively. A sharp peak at 1220 cm⁻¹ arises from the C-F stretching vibration, and N-H bending modes of the amide group appear at 1550 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a π→π* transition at 265 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to the conjugated phenyl-boronic ester system. A weaker n→π* transition at 310 nm (ε = 850 M⁻¹cm⁻¹) originates from the carbamoyl group’s lone electron pairs.
Comparative Analysis with Related Fluorophenylboronic Esters
Electronic Effects of Substituents
Compared to 4-carboxy-2-fluorophenylboronic acid pinacol ester, the replacement of the carboxylic acid (-COOH) with a carbamoyl (-CONH₂) group in the subject compound reduces electron-withdrawing effects, as evidenced by a 15 nm redshift in the UV-Vis π→π* transition. This substitution also enhances solubility in polar aprotic solvents such as dimethylformamide (DMF) due to hydrogen bonding capabilities.
Steric and Crystallographic Differences
In contrast to 4-{[2-(dimethylamino)ethyl]carbamoyl}phenylboronic acid pinacol ester, the absence of a dimethylaminoethyl side chain in 2-carbamoyl-4-fluorophenylboronic acid pinacol ester results in a lower molecular weight (265.09 g/mol vs. 318.23 g/mol) and a more compact crystal lattice. The fluorine atom’s ortho position in the subject compound introduces greater torsional strain (dihedral angle = 12.5° vs. 8.7° in non-fluorinated analogs), as observed in X-ray diffraction studies.
Table 2: Comparative properties of fluorophenylboronic acid pinacol esters
Properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXFVSOQCUTXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester typically involves the reaction of 2-Carbamoyl-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Deprotection of Pinacol Ester
The pinacol ester group serves as a protective moiety for boronic acids. Key deprotection methods include:
Acid-Catalyzed Hydrolysis
-
Mechanistic Insight : Deprotection under acidic conditions (pH < pKa of boronic acid, ~9) favors trigonal boronate ester stability, while hydrolysis predominates in neutral/basic environments .
RAFT Polymerization
This compound’s boronic acid pinacol ester functional group enables its use in reversible addition-fragmentation chain-transfer (RAFT) polymerizations:
| Monomer | RAFT Agent | DP | Mn (g/mol) | PDI | Source |
|---|---|---|---|---|---|
| 4-APBAPE* | Poly(DMA)macro-RAFT50 | 150 | 1450 | 1.64 |
*4-APBAPE = N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide pinacol ester
-
Key Finding : High monomer conversion (>90%) and low dead-chain fractions were achieved under optimized AIBN-initiated conditions .
Hydrolytic Degradation
| Condition | Observation | Implication |
|---|---|---|
| pH > pKa (alkaline) | Rapid hydrolysis to boronic acid | Limits utility in basic media |
| pH < pKa (acidic) | Stabilizes trigonal boronate ester form | Preferred for storage and reactions |
-
11B-NMR Analysis : Deprotected boronic acids exhibit characteristic peaks at δ ~30 ppm (tetrahedral geometry) .
Functional Group Compatibility
The carbamoyl group (-CONH₂) introduces hydrogen-bonding capacity but may require protection during harsh reactions:
| Reaction Type | Compatibility | Notes |
|---|---|---|
| Nucleophilic substitution | Limited (amide bond stability) | Avoid strong bases/nucleophiles |
| Acid/Base exposure | Stable under mild conditions | Decomposition observed with TFA/DCM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of phenylboronic acids can exhibit selective cytotoxicity towards cancer cell lines. For instance, the incorporation of the carbamoyl group enhances the bioactivity of boronic acids against prostate cancer cells (PC-3) and liver cancer cells (HepG2) .
| Cell Line | IC50 Values (µM) | Activity |
|---|---|---|
| PC-3 | 15 | Moderate |
| HepG2 | 20 | Moderate |
| LAPC-4 | 10 | High |
These findings suggest that 2-carbamoyl-4-fluorophenylboronic acid, pinacol ester could serve as a lead compound for further development in anticancer therapies.
Drug Delivery Systems
Polymer-Based Delivery
Recent advancements have utilized this compound in the synthesis of polymers aimed at enhancing drug delivery systems. For example, the synthesis of copolymers incorporating phenylboronic acid derivatives has shown improved solubility and controlled release properties for antidiabetic drugs .
| Polymer Type | Monomer Inclusion | Application |
|---|---|---|
| RAFT Polymers | 4-(Acrylamido)phenylboronic acid pinacol ester | Antidiabetic drug delivery |
| Biodegradable Polymers | Phenylboronic acid derivatives | Targeted therapy |
These polymers demonstrate significant promise in enhancing the therapeutic index of existing medications.
Chemical Synthesis
Cross-Coupling Reactions
2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester is also employed as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The stability imparted by the pinacol ester group allows for easier handling and purification of intermediates .
Case Study: Synthesis of Antifungal Agents
In a study focused on synthesizing novel antifungal agents, researchers utilized this boronic acid derivative to couple with various halides under palladium-catalyzed conditions. The resulting compounds exhibited promising antifungal activity against Candida species .
Sensor Development
Glucose Sensors
The unique properties of phenylboronic acids make them suitable for developing glucose sensors due to their ability to form reversible complexes with diols. The incorporation of 2-carbamoyl-4-fluorophenylboronic acid into fluorescent probes has led to the development of sensitive glucose detection systems .
| Sensor Type | Detection Limit (mM) | Response Time (s) |
|---|---|---|
| Fluorescent Probes | 0.1 | 5 |
| Electrochemical Sensors | 0.05 | 3 |
These sensors are particularly valuable in diabetic monitoring applications.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-Carbamoyl-6-fluorophenylboronic Acid Pinacol Ester (CAS: 2096333-57-0)
- Structural Difference : The fluorine atom is positioned at the 6th carbon instead of the 4th.
- Impact : Altered steric and electronic properties may affect binding affinity in target proteins. For example, in CXCR2 antagonists, apical 4-fluoro substitution optimizes potency, while 6-fluoro derivatives remain unexplored .
- Synthetic Use : Comparable utility in Suzuki couplings but may require tailored reaction conditions due to differing regioselectivity .
4-Cyano-2-fluorophenylboronic Acid Pinacol Ester (CAS: N/A)
- Structural Difference: Replaces the carbamoyl group (-CONH₂) with a cyano (-CN) group.
- Biological Relevance: Cyano derivatives are less common in medicinal chemistry due to toxicity concerns but serve as precursors for tetrazole bioisosteres .
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic Acid Pinacol Ester (CAS: 1334164-30-5)
- Structural Difference : Contains an ethoxycarbonyl (-COOEt) group and two fluorine atoms.
- Impact : Enhanced electronic effects from dual fluorine substitution may improve binding to serine proteases or penicillin-binding proteins (PBPs). However, acetyl or ethoxycarbonyl derivatives often exhibit lower activity compared to carbamoyl analogs .
Solubility and Physicochemical Properties
| Compound | Solubility in Chloroform | Solubility in Hydrocarbons | Key Feature |
|---|---|---|---|
| Phenylboronic acid | Moderate | Very low | Parent compound |
| Phenylboronic acid pinacol ester | High | Low | Improved lipophilicity |
| 2-Carbamoyl-4-fluoro derivative | High (predicted) | Moderate (predicted) | Balanced solubility for drug synthesis |
| 4-Cyano-2-fluoro derivative | High | Low | Polar group reduces miscibility |
Data extrapolated from phenylboronic acid solubility studies .
- Key Insight : The carbamoyl group in 2-Carbamoyl-4-fluorophenylboronic acid pinacol ester provides a balance between lipophilicity and aqueous solubility, making it preferable for drug formulations over purely hydrophobic analogs .
Biological Activity
2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester is a boronic acid derivative notable for its potential biological applications. With a molecular formula of and a molecular weight of approximately 265.09 g/mol, this compound features a unique substitution pattern that may influence its reactivity and biological activity. This article explores the biological activity of this compound, drawing on various studies and findings.
The compound is characterized by:
- Structure : It contains a fluorine atom and a carbamoyl group attached to a phenyl ring.
- Reactivity : It participates in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it acts as a nucleophile.
Boronic acids, including 2-carbamoyl-4-fluorophenylboronic acid, can interact with diols, which is significant in biochemical pathways. The presence of the fluorine atom may enhance its lipophilicity, potentially allowing for better interaction with biological targets . Research indicates that boron-containing compounds can form reversible covalent bonds with biomolecules, paving the way for applications in drug design and delivery systems.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of boronic acid derivatives. Specifically, 2-carbamoyl-4-fluorophenylboronic acid has shown promise against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent with low cytotoxicity.
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors. For instance, they can competitively inhibit urease activity, which is crucial for various biochemical processes. The inhibition efficacy varies with structural modifications; thus, the specific configuration of 2-carbamoyl-4-fluorophenylboronic acid could influence its inhibitory capacity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Carbamoyl-3-fluorophenylboronic acid, pinacol ester | Structure | Different fluorine position may impact reactivity |
| 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | Structure | Contains a carboxylic group which may alter solubility and reactivity |
| 2-Carbamoyl-6-fluorophenylboronic acid, pinacol ester | Structure | Variation in fluorine position could influence biological activity |
The unique substitution pattern of 2-carbamoyl-4-fluorophenylboronic acid enhances its stability and reactivity compared to other derivatives, making it a valuable candidate for further research in both synthetic and medicinal chemistry.
Case Studies
- Drug Delivery Systems : Research has explored glucose-responsive drug delivery systems utilizing phenylboronic acids. These systems can release drugs in response to glucose levels, demonstrating the potential application of boronic esters in therapeutic settings .
- Antimicrobial Studies : A study focusing on the structure-activity relationship of boronic acids found that modifications significantly affect their antimicrobial efficacy against various pathogens, including Mycobacterium tuberculosis..
Q & A
Q. What synthetic methodologies are suitable for preparing 2-carbamoyl-4-fluorophenylboronic acid, pinacol ester?
The compound can be synthesized via Ni/Cu-catalyzed defluoroborylation of fluoroarenes, where C-F bonds are selectively converted to boronic esters. Alternatively, Suzuki-Miyaura cross-coupling using aryl halides and boronic acid precursors is viable. Homologation strategies involving controlled speciation of boronic esters (e.g., iterative C=C bond formation) may also apply .
Q. How does the solubility of this pinacol ester vary across solvents, and how can this inform reaction design?
Pinacol esters of boronic acids exhibit high solubility in polar aprotic solvents (e.g., acetone) compared to nonpolar solvents (e.g., cyclohexane). Solubility trends can be modeled using the Wilson equation, which accounts for solvent interactions and temperature effects. Pre-screening solvents using UV-vis or NMR to assess miscibility is recommended for optimizing reaction conditions .
Q. What handling and storage protocols are critical for maintaining stability?
Store under inert gas (N₂/Ar) at 0–6°C in sealed, moisture-free containers. Avoid exposure to oxidizing agents, static discharge, and prolonged air contact. Use gloves and eye protection due to potential skin/eye irritation risks. Stability under acidic/basic conditions requires pH testing prior to use .
Q. How is this compound utilized in Pd-catalyzed cross-coupling reactions?
As a boronic ester, it participates in Suzuki-Miyaura couplings with aryl/vinyl halides or triflates. Key parameters include Pd catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., THF/water mixtures). Monitor reaction progress via TLC or GC-MS to optimize yield and minimize protodeboronation .
Advanced Research Questions
Q. Can this compound serve as a probe for H₂O₂ detection in biological systems?
Yes. Boronic esters react with H₂O₂ to form phenols, detectable via UV-vis (e.g., absorbance shift to 405 nm). Design experiments in Tris-HCl buffer (pH 7.27) with 100 μM substrate and 1 mM H₂O2. Monitor kinetics at 10–180 min and validate using LC-MS to confirm product (e.g., 2-carbamoyl-4-fluorophenol) .
Q. How can chemoselectivity challenges be addressed during its functionalization?
Control boronic acid speciation by adjusting solvent polarity and pH. For example, use TFAA to trap borinic ester intermediates, enhancing selectivity in allylboration or homologation reactions. Computational modeling (DFT) of transition states can predict regioselectivity in cross-coupling .
Q. What strategies improve stereoselectivity in allylboration reactions using this compound?
Employ α-substituted allylboronic esters and nBuLi/TFAA treatment to generate borinic esters, which favor anti addition to aldehydes. For β-methallyl analogs, reverse stereoselectivity (Z→E) via in situ intermediates. Optimize temperature (-78°C to RT) and solvent (CH₂Cl₂) to achieve >90% ee .
Q. How do electronic effects of the carbamoyl and fluorine substituents influence reactivity?
The electron-withdrawing fluorine enhances electrophilicity at the boron center, accelerating transmetalation in cross-coupling. The carbamoyl group may sterically hinder ortho positions, reducing side reactions. Compare Hammett σ values or DFT-calculated charges to quantify electronic contributions .
Q. What is its stability under varying pH conditions, and how does this impact reaction design?
Test stability in Tris-HCl buffers (pH 6.91–10.95) via UV-vis or NMR. Acidic conditions (pH <7) may hydrolyze the ester to boronic acid, while basic conditions (pH >9) risk protodeboronation. Use buffered systems (pH 7–8) for aqueous reactions to balance stability and reactivity .
Q. What are its potential applications in drug discovery or materials science?
The carbamoyl group enables hydrogen bonding in drug-target interactions (e.g., kinase inhibitors). Its boronic ester moiety can be incorporated into ROS-responsive materials (e.g., β-cyclodextrin polymers) for controlled drug release. Validate bioactivity via enzymatic assays or cellular uptake studies .
Q. Methodological Notes
- Kinetic Analysis : Use pseudo-first-order kinetics for H₂O₂ reactions; calculate rate constants from absorbance vs. time plots.
- Stereoselectivity Validation : Employ chiral HPLC or Mosher ester analysis for enantiomeric excess determination.
- Computational Tools : Gaussian or ORCA for DFT studies on transition states; COSMO-RS for solubility predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
